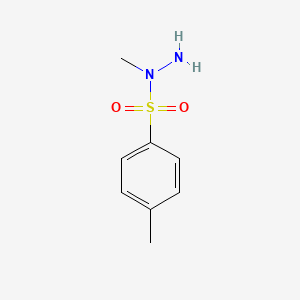

N,4-dimethylbenzenesulfonohydrazide

Descripción

N,4-Dimethylbenzenesulfonohydrazide (CAS: 59275-80-8) is a sulfonohydrazide derivative characterized by a benzenesulfonyl core substituted with a methyl group at the para position (C4) and a dimethylamino group (-N(CH₃)₂) attached to the sulfonohydrazide nitrogen. Its molecular formula is C₈H₁₃N₃O₂S, and its InChIKey is UQPYCHGEPHCGJV-UHFFFAOYSA-N . This compound is structurally distinct due to the combination of electron-donating methyl groups and the sulfonohydrazide moiety, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Propiedades

Número CAS |

22547-51-9 |

|---|---|

Fórmula molecular |

C8H12N2O2S |

Peso molecular |

200.26 g/mol |

Nombre IUPAC |

N,4-dimethylbenzenesulfonohydrazide |

InChI |

InChI=1S/C8H12N2O2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,9H2,1-2H3 |

Clave InChI |

NWHQWDAMGMGFOF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N |

Otros números CAS |

22547-51-9 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares N,4-dimethylbenzenesulfonohydrazide with structurally related sulfonohydrazides and benzohydrazides, emphasizing substituent effects, synthetic routes, and biological activities.

Structural and Substituent Variations

Key Observations :

- Electron-Donating vs.

- Biological Activity: Benzohydrazide derivatives like H18 () exhibit enzyme inhibitory activity (MAO/β-secretase), suggesting that N,4-dimethylbenzenesulfonohydrazide could be optimized for similar targets by modifying substituents.

- Structural Flexibility : The presence of azo groups () or heterocyclic extensions (e.g., triazoles in ) in analogs introduces photochemical or coordination properties absent in the target compound.

Physicochemical and Spectral Properties

- IR/NMR Trends: The absence of C=O stretches in triazole derivatives () contrasts with the sulfonohydrazide’s S=O and N-H stretches (~1250 cm⁻¹ and ~3300 cm⁻¹, respectively). Methyl groups in N,4-dimethylbenzenesulfonohydrazide would produce distinct ¹H-NMR signals (δ ~2.5 ppm for -CH₃ and δ ~3.0 ppm for -N(CH₃)₂).

- Melting Points: Benzohydrazides with bulky substituents (e.g., H18–H22, ) show higher melting points (230–245°C) due to crystallinity, whereas N,4-dimethylbenzenesulfonohydrazide’s melting point is unreported but expected to be lower due to reduced planarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.